An In-depth Technical Guide to Benzyl 10H-phenoxazine-10-carboxylate (CAS: 1407632-07-8): A Potent P2X4 Receptor Antagonist
An In-depth Technical Guide to Benzyl 10H-phenoxazine-10-carboxylate (CAS: 1407632-07-8): A Potent P2X4 Receptor Antagonist
Introduction: The Emergence of a Key Neuromodulator
Benzyl 10H-phenoxazine-10-carboxylate, also known by its research designation PSB-12054, is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1] Its emergence as a valuable research tool is intrinsically linked to the growing understanding of the P2X4 receptor's critical role in neuroinflammatory processes and chronic pain states.[2] This guide provides an in-depth technical overview of Benzyl 10H-phenoxazine-10-carboxylate, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical synthesis, mechanism of action, key experimental protocols, and the broader context of its application in neuroscience and pharmacology.
The phenoxazine scaffold itself is a well-established heterocyclic motif present in a variety of biologically active compounds.[3] However, the specific N-substitution with a benzyloxycarbonyl group in PSB-12054 confers high affinity and selectivity for the P2X4 receptor, making it an invaluable tool for dissecting the receptor's function in complex biological systems.
Chemical and Physical Properties
A clear understanding of the fundamental properties of Benzyl 10H-phenoxazine-10-carboxylate is essential for its effective use in a research setting.
| Property | Value | Source |
| CAS Number | 1407632-07-8 | MedKoo Biosciences |
| Molecular Formula | C₂₀H₁₅NO₃ | MedKoo Biosciences |
| Molecular Weight | 317.34 g/mol | MedKoo Biosciences |
| IUPAC Name | Benzyl 10H-phenoxazine-10-carboxylate | MedKoo Biosciences |
| Synonyms | PSB-12054, N-(Benzyloxycarbonyl)phenoxazine | MedKoo Biosciences |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Poorly water-soluble. Soluble in organic solvents such as DMSO. | [2] |
| Purity | >98% (typical for commercial suppliers) | MedKoo Biosciences |
Synthesis of Benzyl 10H-phenoxazine-10-carboxylate
The synthesis of Benzyl 10H-phenoxazine-10-carboxylate is a crucial aspect for its accessibility in research. The following is a representative synthetic protocol adapted from the seminal work by Hernandez-Olmos et al. (2012).
Reaction Scheme
Caption: Synthesis of Benzyl 10H-phenoxazine-10-carboxylate.
Step-by-Step Protocol
This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety protocols.
-
Dissolution: Dissolve phenoxazine (1 equivalent) in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add benzyl chloroformate (1.1-1.2 equivalents) dropwise to the stirred solution. The slow addition helps to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (phenoxazine) is consumed.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Benzyl 10H-phenoxazine-10-carboxylate.
Mechanism of Action: Allosteric Antagonism of the P2X4 Receptor
Benzyl 10H-phenoxazine-10-carboxylate functions as a negative allosteric modulator of the P2X4 receptor. This means it does not directly compete with the endogenous agonist, ATP, for binding at the orthosteric site. Instead, it binds to a distinct, allosteric site on the receptor protein.[1] This binding event induces a conformational change in the receptor that reduces the efficacy of ATP-mediated channel gating, thereby inhibiting the influx of cations like Ca²⁺ and Na⁺.
Caption: Allosteric antagonism of the P2X4 receptor by PSB-12054.
This allosteric mechanism offers several potential advantages in a therapeutic context, including the possibility of achieving greater receptor subtype selectivity and a ceiling effect on the level of inhibition, which can enhance the safety profile.
The P2X4 Receptor: A Key Player in Neuropathic Pain and Neuroinflammation
The P2X4 receptor is predominantly expressed on microglia, the resident immune cells of the central nervous system.[2] Following nerve injury or during neuroinflammatory conditions, microglia become activated, and the expression of P2X4 receptors is significantly upregulated.[2] The binding of extracellular ATP, released from damaged neurons and other cells, to these upregulated P2X4 receptors triggers a cascade of events, including the release of pro-inflammatory cytokines and brain-derived neurotrophic factor (BDNF). This contributes to central sensitization, a key mechanism underlying the development and maintenance of neuropathic pain.[2] By blocking the P2X4 receptor, Benzyl 10H-phenoxazine-10-carboxylate can mitigate these downstream effects, making it a powerful tool for studying and potentially treating neuropathic pain.
Experimental Protocols: In Vitro Characterization
The primary in vitro assay to characterize the activity of Benzyl 10H-phenoxazine-10-carboxylate is the measurement of its ability to inhibit ATP-induced intracellular calcium influx in cells expressing the P2X4 receptor.
Calcium Influx Assay using a Fluorescent Indicator (e.g., Fluo-4 AM)
This protocol outlines the general steps for a fluorescence-based calcium influx assay.
-
Cell Culture: Culture a suitable cell line stably expressing the human P2X4 receptor (e.g., 1321N1 astrocytoma cells) in appropriate culture medium until they reach a near-confluent monolayer in a multi-well plate (e.g., 96-well black, clear-bottom plate).
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester). The AM ester form allows the dye to be cell-permeant.
-
Remove the culture medium and wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate the cells with the Fluo-4 AM loading buffer for a specified time (e.g., 30-60 minutes) at 37°C. During this time, intracellular esterases will cleave the AM group, trapping the fluorescent indicator inside the cells.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add the physiological buffer containing various concentrations of Benzyl 10H-phenoxazine-10-carboxylate (or other test compounds) to the wells. It is crucial to include a vehicle control (e.g., DMSO).
-
Incubate for a short period (e.g., 10-15 minutes) to allow the compound to interact with the receptors.
-
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject a solution of ATP at a concentration known to elicit a submaximal response (e.g., EC₈₀) to all wells.
-
Immediately begin recording the fluorescence intensity over time. The binding of calcium to the dye results in a significant increase in fluorescence.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon ATP stimulation is indicative of calcium influx.
-
Calculate the percentage of inhibition for each concentration of Benzyl 10H-phenoxazine-10-carboxylate relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. For Benzyl 10H-phenoxazine-10-carboxylate, the reported IC₅₀ for the human P2X4 receptor is approximately 0.189 µM.[1]
-
Caption: Workflow for the in vitro calcium influx assay.
Structure-Activity Relationship (SAR) Insights
The work by Hernandez-Olmos et al. (2012) provides valuable insights into the SAR of N-substituted phenoxazine derivatives as P2X4 receptor antagonists. Key findings include:
-
The N-substituent is critical for activity: The nature of the substituent at the 10-position of the phenoxazine ring significantly influences potency and selectivity.
-
Carbonyl-linked substituents are favorable: The benzyloxycarbonyl group in PSB-12054 was found to be optimal for high potency at the human P2X4 receptor.
-
The phenoxazine core is a privileged scaffold: This tricyclic system provides a suitable framework for positioning the key interacting groups.
These SAR studies are instrumental for guiding the design of new and improved P2X4 receptor antagonists with potentially enhanced pharmacokinetic properties for in vivo studies.
In Vivo Applications and Future Directions
While Benzyl 10H-phenoxazine-10-carboxylate has been a cornerstone for in vitro studies of the P2X4 receptor, its poor water solubility has limited its widespread use in vivo.[2] However, it has paved the way for the development of more soluble analogs.
The primary in vivo application for P2X4 receptor antagonists is in animal models of neuropathic pain, such as:
-
Chronic Constriction Injury (CCI): Loose ligatures are placed around the sciatic nerve.
-
Spared Nerve Injury (SNI): Two of the three terminal branches of the sciatic nerve are ligated and transected.
-
Spinal Nerve Ligation (SNL): The L5 and/or L6 spinal nerves are tightly ligated.
In these models, the administration of a P2X4 antagonist would be expected to reduce pain-related behaviors, such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).
Future research will likely focus on:
-
Developing P2X4 antagonists with improved pharmacokinetic profiles for in vivo studies and potential therapeutic development.
-
Further elucidating the precise role of P2X4 receptors in various neurodegenerative and psychiatric disorders.
-
Exploring the therapeutic potential of P2X4 antagonists in other inflammatory conditions beyond the central nervous system.
Conclusion
Benzyl 10H-phenoxazine-10-carboxylate (PSB-12054) is a highly valuable pharmacological tool for researchers investigating the role of the P2X4 receptor in health and disease. Its potency and selectivity as an allosteric antagonist have been instrumental in advancing our understanding of neuroinflammation and neuropathic pain. While its physicochemical properties present challenges for in vivo applications, it remains a gold standard for in vitro studies and a crucial lead compound in the ongoing quest for novel therapeutics targeting the P2X4 receptor. This guide has provided a comprehensive technical overview to support the effective utilization of this important research compound.
References
-
Hernandez-Olmos V, Abdelrahman A, El-Tayeb A, Freudendahl D, Weinhausen S, Müller CE. N-substituted phenoxazine and acridone derivatives: structure-activity relationships of potent P2X4 receptor antagonists. J Med Chem. 2012 Nov 26;55(22):9576-88. doi: 10.1021/jm300845v. Epub 2012 Nov 1. PMID: 23075067. ([Link])
-
Stokes L, Spencer-Browning K, Wilkinson M, et al. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target. Int J Mol Sci. 2022 May 20;23(10):5729. doi: 10.3390/ijms23105729. PMID: 35628535; PMCID: PMC9142079. ([Link])
-
Odin, F. I., Mbah, C. J., & Eze, F. U. (2020). Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System. Oriental Journal of Chemistry, 36(5), 896-904. ([Link])
Sources
- 1. N-substituted phenoxazine and acridone derivatives: structure-activity relationships of potent P2X4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 - PMC [pmc.ncbi.nlm.nih.gov]
